molecular formula C24H29N3O2 B13758539 Neoechinulin D

Neoechinulin D

Cat. No.: B13758539
M. Wt: 391.5 g/mol
InChI Key: YCCLECFRSYOPML-HYTQYMIGSA-N
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Description

Overview of Diketopiperazine Alkaloids as Bioactive Natural Products

Diketopiperazine alkaloids represent a large and structurally diverse class of natural products synthesized by a wide array of organisms, most notably fungi, bacteria, and marine organisms. acs.orgnih.gov These compounds are characterized by a central diketopiperazine (DKP) ring, a six-membered heterocycle containing two amide bonds. The DKP core is typically formed from the condensation of two amino acids. frontiersin.org Indole (B1671886) diketopiperazine alkaloids, a significant subclass, are derived from the condensation of L-tryptophan with another amino acid, such as L-alanine, L-proline, or L-leucine. acs.orgtandfonline.com

The structural diversity of diketopiperazine alkaloids is further expanded by various modifications, including prenylation, oxidation, and the introduction of different functional groups. This chemical complexity gives rise to a broad spectrum of biological activities. frontiersin.orgnih.gov Consequently, these natural products have garnered significant attention in the scientific community for their potential as lead compounds in drug discovery. acs.orgtandfonline.com Reported bioactivities include antimicrobial, antiviral, anticancer, anti-inflammatory, and neuroprotective effects. acs.orgfrontiersin.orgtandfonline.comnih.gov Fungi, particularly from the genera Aspergillus and Penicillium, are prolific producers of indole diketopiperazine alkaloids. acs.orgfrontiersin.org

Significance of Neoechinulin (B12335001) D in Natural Product Chemistry and Chemical Biology Research

Neoechinulin D is a member of the echinulin (B167357) family of prenylated indole diketopiperazine alkaloids. frontiersin.org It has been isolated from fungal sources such as Aspergillus species. nih.gov Its chemical structure features an indole core, a diketopiperazine ring system, and two prenyl groups attached to the indole nucleus. nih.govnaturalproducts.net Specifically, its systematic IUPAC name is (3S,6Z)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-6-(3-methylbut-2-enyl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione. nih.gov

In the realm of natural product chemistry , this compound is of interest due to its unique structural features and its relationship to other bioactive members of the neoechinulin family, such as Neoechinulin A and B. nih.govfrontiersin.org The study of its biosynthesis and the enzymatic processes involved in its formation provides insights into the metabolic capabilities of fungi. The total synthesis of related compounds like Neoechinulin B has been a subject of research, contributing to the development of new synthetic methodologies. acs.org

From a chemical biology perspective, this compound and its analogues serve as valuable molecular probes to investigate cellular pathways. For instance, the related compound Neoechinulin B has been identified as an inhibitor of liver X receptors (LXRs), which are critical for the replication of viruses like hepatitis C virus (HCV). asm.orgasm.org This discovery highlights the potential of the neoechinulin scaffold to modulate host-pathogen interactions. Research has also pointed to the antiviral properties of this compound itself, with reports of activity against herpes and influenza viruses. nih.govfrontiersin.org The conjugated system across the indole moiety to the diketopiperazine ring, a feature shared by neoechinulins, is believed to be important for their biological activities. frontiersin.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H29N3O2

Molecular Weight

391.5 g/mol

IUPAC Name

(3S,6Z)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-6-(3-methylbut-2-enyl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione

InChI

InChI=1S/C24H29N3O2/c1-7-24(5,6)21-18(13-20-23(29)25-15(4)22(28)27-20)17-11-10-16(9-8-14(2)3)12-19(17)26-21/h7-8,10-13,15,26H,1,9H2,2-6H3,(H,25,29)(H,27,28)/b20-13-/t15-/m0/s1

InChI Key

YCCLECFRSYOPML-HYTQYMIGSA-N

Isomeric SMILES

C[C@H]1C(=O)N/C(=C\C2=C(NC3=C2C=CC(=C3)CC=C(C)C)C(C)(C)C=C)/C(=O)N1

Canonical SMILES

CC1C(=O)NC(=CC2=C(NC3=C2C=CC(=C3)CC=C(C)C)C(C)(C)C=C)C(=O)N1

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Fungal Production and Bioprospecting of Neoechinulin (B12335001) D

Neoechinulin D is a secondary metabolite produced by various fungal species. Bioprospecting efforts, which involve the search for new sources of chemical compounds from biological organisms, have been instrumental in identifying the fungal producers of this compound.

The genus Aspergillus is a well-documented source of a wide array of secondary metabolites, including neoechinulins. frontiersin.orgnih.gov While Neoechinulin A is more commonly reported from Aspergillus species, research has indicated the presence of the broader neoechinulin family within this genus. frontiersin.orgnih.gov For instance, Neoechinulin A has been isolated from Aspergillus amstelodami and the marine-derived fungus Aspergillus fumigatus MR2012. nih.govnih.gov The biosynthetic pathways for echinulin (B167357) and neoechinulin have been studied in Aspergillus species, revealing a complex prenylation cascade controlled by specific prenyltransferases. rsc.org

The fungal genus Eurotium is a significant producer of this compound and its analogs. frontiersin.orgnih.gov Notably, Eurotium chevalieri has been identified as a source of this compound. frontiersin.orgnih.gov A study on Eurotium chevalieri MUT 2316, isolated from the Atlantic sponge Grantia compressa, led to the isolation of this compound among other metabolites. researchgate.net Another species, Eurotium rubrum, has also been found to produce various neoechinulins. knaw.nl Research on the marine-derived fungus Eurotium sp. SF-5989 resulted in the isolation of neoechinulins A and B. nih.govscienceopen.com

Beyond Aspergillus and Eurotium, this compound and related compounds have been found in other fungal genera. frontiersin.orgnih.gov The genus Microsporum has been identified as a source of neoechinulins. frontiersin.orgnih.gov Specifically, Neoechinulin A was isolated from Microsporum sp. MFS-YL, a fungus obtained from the surface of a red alga. mdpi.com The fruiting bodies of Xylaria euglossa have also been reported to contain Neoechinulin A, which is an unusual occurrence for diketopiperazines in the fruiting bodies of higher fungi. frontiersin.orgnih.govresearchgate.net

Occurrence in Non-Fungal and Marine-Derived Sources

While primarily of fungal origin, compounds related to this compound have been detected in other sources. frontiersin.orgnih.gov An aqueous extract of Portulaca oleracea showed the presence of this compound. frontiersin.orgnih.gov Marine-derived fungi, in particular, are a prolific source. frontiersin.orgnih.gov The isolation of this compound from Eurotium chevalieri sourced from a marine sponge highlights the importance of marine environments in bioprospecting for these compounds. researchgate.net

Research Strategies for Discovery and Isolation of this compound and Analogues

The discovery and isolation of this compound and its analogues often employ a combination of classical and modern techniques. Bioassay-guided fractionation is a common strategy, where extracts of an organism are systematically separated and tested for biological activity to pinpoint the active compounds. nih.govscienceopen.com This approach was successfully used to isolate neoechinulins from the marine fungus Eurotium sp. SF-5989. nih.govscienceopen.com

Another key strategy is the "One Strain, Many Compounds" (OSMAC) approach, which involves cultivating a single fungal strain under various conditions to induce the production of a wider range of secondary metabolites. researchgate.net This method proved effective in the study of Eurotium chevalieri MUT 2316, leading to the identification of this compound. researchgate.net

Modern analytical techniques are crucial for the structural elucidation of these compounds. High-Performance Liquid Chromatography (HPLC) is extensively used for the purification of this compound and its analogues. nih.gov Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for determining their chemical structures. researchgate.netresearchgate.net

The search for neoechinulin analogues is an active area of research, with studies focusing on marine-derived fungi and employing various chromatographic and spectroscopic methods to isolate and characterize new compounds. researchgate.netnih.gov

Data Tables

Table 1: Fungal Sources of this compound and Related Compounds

Compound Fungal Source Reference
This compound Eurotium chevalieri frontiersin.orgnih.govresearchgate.net
Neoechinulin A Aspergillus amstelodami nih.gov
Neoechinulin A Aspergillus fumigatus MR2012 nih.gov
Neoechinulins Eurotium rubrum knaw.nl
Neoechinulins A and B Eurotium sp. SF-5989 nih.govscienceopen.com
Neoechinulin A Microsporum sp. MFS-YL mdpi.com

Table 2: Non-Fungal and Marine-Derived Sources | Compound | Source | Environment | Reference | | --- | --- | --- | | this compound | Portulaca oleracea | Terrestrial Plant | frontiersin.orgnih.gov | | this compound | Eurotium chevalieri | Marine Sponge (Grantia compressa) | researchgate.net | | Neoechinulin A | Microsporum sp. MFS-YL | Marine Red Alga | mdpi.com |

Biosynthetic Pathways and Enzymatic Mechanisms

General Biosynthesis of Indole (B1671886) Diketopiperazines

Indole diketopiperazines, the structural backbone of neoechinulins, are primarily synthesized from the condensation of two amino acids, one of which is typically L-tryptophan. frontiersin.orgrsc.org This process forms a cyclic dipeptide, a 2,5-diketopiperazine ring, which serves as the core scaffold for subsequent enzymatic modifications. frontiersin.orgmdpi.com In the case of the echinulin (B167357) family, this core is formed from L-tryptophan and L-alanine. rsc.orgresearchgate.net

Role of Non-Ribosomal Peptide Synthetases (NRPS) in Neoechinulin (B12335001) D Biosynthesis

The initial formation of the diketopiperazine core is catalyzed by non-ribosomal peptide synthetases (NRPSs). frontiersin.orgwikipedia.org These large, modular enzymes are responsible for the selection, activation, and condensation of specific amino acids without the use of an mRNA template. wikipedia.orgnih.gov Fungal NRPSs involved in diketopiperazine synthesis are typically bimodular, with each module responsible for incorporating one amino acid into the growing peptide chain. rsc.orguni-marburg.de The final step catalyzed by the NRPS is an intramolecular cyclization that releases the diketopiperazine product. rsc.org

Enzymatic Post-Modifications: Prenylation and Dehydrogenation

Following the formation of the diketopiperazine core, a series of tailoring enzymes introduce structural complexity, leading to the various neoechinulin congeners. These modifications primarily involve prenylation and dehydrogenation. ebi.ac.uknih.gov

Prenylation, the attachment of isoprenoid units, is a key step in the biosynthesis of neoechinulins and is catalyzed by prenyltransferases. researchgate.net In the biosynthesis of echinulin and neoechinulin congeners in Aspergillus ruber, two key prenyltransferases, EchPT1 and EchPT2, have been identified. researchgate.netnih.govacs.org EchPT1 catalyzes the initial reverse prenylation at the C2 position of the indole ring of the diketopiperazine precursor, forming preechinulin (B12776575). researchgate.netnih.govacs.org Subsequently, EchPT2 exhibits remarkable catalytic promiscuity, attaching up to three additional dimethylallyl groups to preechinulin and its dehydrogenated forms, neoechinulins A and B. nih.govacs.org This sequential prenylation cascade generates a significant number of structurally diverse, multiply-prenylated derivatives. nih.govacs.org Studies have shown that preechinulin is a much better substrate for EchPT2 than neoechinulin A, suggesting a specific order of enzymatic reactions. ebi.ac.uknih.gov

Cytochrome P450 monooxygenases (P450s) are crucial for the structural diversification of many natural products, including alkaloids. frontiersin.orgfrontiersin.orgrsc.org In the neoechinulin biosynthetic pathway, a specific P450 enzyme, EchP450, is responsible for introducing a double bond between carbons C10 and C11 of the preechinulin intermediate. ebi.ac.uknih.govacs.org This dehydrogenation step is a critical branching point. The resulting product, neoechinulin A, can then undergo further prenylation by EchPT2, albeit at a lower efficiency than preechinulin. ebi.ac.uknih.gov This interplay between prenylation and dehydrogenation contributes significantly to the variety of neoechinulin compounds produced. nih.gov

Genetic Basis and Regulation of Biosynthetic Gene Clusters

The enzymes responsible for the biosynthesis of secondary metabolites like Neoechinulin D are typically encoded by genes that are physically clustered together on the chromosome, forming a biosynthetic gene cluster (BGC). nih.govscience.gov The echinulin BGC in Aspergillus ruber contains the genes for the NRPS, prenyltransferases (EchPT1 and EchPT2), and the cytochrome P450 enzyme (EchP450). nih.gov The expression of these genes is often tightly regulated, and many BGCs remain silent under standard laboratory conditions. mdpi.commdpi.com The regulation of these clusters can be influenced by various factors, including specific transcription factors located within the cluster (cluster-situated regulators) and broader, global regulatory networks within the fungus. nih.govmdpi.com Understanding the regulation of these BGCs is key to unlocking the full biosynthetic potential of fungi.

Advanced Spectroscopic Analysis and Absolute Configuration Determination

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules like Neoechinulin (B12335001) D. azolifesciences.com By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR), scientists can piece together the molecular framework.

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within the molecule. For instance, the ¹H NMR spectrum of a related compound, Neoechinulin A, shows distinct signals for isopentenyl groups, a monosubstituted double bond, and methyl protons, which are characteristic features of this class of alkaloids. mdpi.com Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the connectivity between different parts of the molecule. nih.govknaw.nl For example, HMBC correlations can place specific functional groups, like a C-8–C-9–C-10 unit, at a particular position on the indole (B1671886) ring. frontiersin.org

¹³C NMR spectroscopy complements ¹H NMR by providing a count of all unique carbon atoms and information about their chemical environment. azolifesciences.com Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) help in distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. mdpi.comknaw.nl The combination of ¹H and ¹³C NMR data allows for the complete assignment of the planar structure of Neoechinulin D. researchgate.netmdpi.com

Below is a representative table of NMR data for a related neoechinulin compound, illustrating the type of information obtained from these analyses.

Table 1: Representative ¹H and ¹³C NMR Data for a Neoechinulin Analog in CDCl₃ (δ in ppm)

Position δC (ppm) δH (ppm, J in Hz)
2 143.1
3 106.1
3a 126.8
4 117.2 7.41
6 123.1 6.79
7a 132.6
8 69.4 5.46
9 56.0
10 170.1
21 34.7 3.37 (d, 7.3)
26 31.5 3.53 (d, 7.3)

Data adapted from a study on a derivative of echinulin (B167357). mdpi.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. solubilityofthings.com High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. frontiersin.orgresearchgate.net For this compound, the molecular formula has been established as C₂₄H₂₉N₃O₂. nih.gov

In addition to providing the molecular formula, MS can reveal structural information through fragmentation analysis. jst.go.jpkogistate.gov.ng In tandem mass spectrometry (MS/MS), the parent ion is fragmented, and the masses of the resulting fragments are analyzed. This fragmentation pattern provides valuable clues about the connectivity of the atoms within the molecule, corroborating the structure determined by NMR. nih.gov For example, the fragmentation of related indole diketopiperazine alkaloids can indicate the presence of specific substructures like hexasubstituted dioxopiperazines. jst.go.jp

Other Advanced Spectroscopic Techniques in Research

Beyond the core techniques of NMR, MS, and ECD, other advanced spectroscopic methods contribute to the comprehensive analysis of natural products like this compound.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation. iitm.ac.in For instance, the IR spectrum of a related compound, neoechinulin B, shows characteristic absorption bands for N-H (amine), C=O (amide), and aromatic functionalities, which are also present in this compound. jst.go.jpnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within a molecule and is particularly useful for compounds with chromophores, such as the indole ring in this compound. iitm.ac.in The UV spectrum can support the identification of the core structure. jst.go.jp

X-ray Crystallography : When a high-quality single crystal of the compound can be obtained, single-crystal X-ray diffraction analysis provides the most definitive three-dimensional structure and absolute configuration. researchgate.net This technique has been used to establish the absolute configuration of related indole diketopiperazine alkaloids. mdpi.com

Hyphenated Techniques : The combination of different analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-NMR (LC-NMR), allows for the separation of complex mixtures and the spectroscopic analysis of individual components. solubilityofthings.com

These advanced spectroscopic techniques, used in concert, provide a powerful toolkit for the complete structural elucidation and stereochemical assignment of complex natural products like this compound. nih.govmdpi.com

Biological Activities and Underlying Molecular Mechanisms Preclinical Studies

Antiviral Activities and Targets

Neoechinulin (B12335001) D, a member of the diketopiperazine class of indole (B1671886) alkaloids, has demonstrated notable antiviral properties in preclinical research. nih.gov Studies have identified its activity against a range of viruses, including those responsible for herpes, influenza, and hepatitis. nih.govfrontiersin.org

Inhibition of Herpes and Influenza Viruses

Research has highlighted the potential of Neoechinulin D as an antiviral agent against both herpes and influenza viruses. nih.govfrontiersin.org One study reported that this compound completely inhibited Herpes Simplex Virus 1 (HSV-1). eccosite.org In the context of influenza, this compound, isolated from the marine sponge-associated fungus Eurotium chevalieri, showed a 70% inhibition of influenza A/Puerto Rico/8/34 (H1N1) in plaque assays without affecting cell viability. mdpi.com

A key mechanism behind the anti-influenza activity of related compounds like Neoechinulin B involves the disruption of the virus's entry into host cells. nih.govfrontiersin.org Neoechinulin B has been shown to bind to the viral envelope protein hemagglutinin (HA). nih.govresearchgate.netmdpi.com This interaction interferes with the hemagglutinin's ability to bind to sialic acid receptors on the surface of host cells, a critical step for viral attachment and subsequent infection. nih.govresearchgate.netmdpi.com By blocking this initial attachment, Neoechinulin B and its analogs effectively inhibit the early stages of the influenza virus replication cycle. mdpi.comresearchgate.net This mechanism of disrupting the interaction between the virus and host cell is a common strategy for antiviral agents. mdpi.com

Table 1: Antiviral Activity of this compound and Related Compounds Against Herpes and Influenza Viruses
CompoundVirusAssayKey FindingReference
This compoundHerpes Simplex Virus 1 (HSV-1)Not specifiedCompletely inhibited HSV-1. eccosite.org
This compoundInfluenza A/Puerto Rico/8/34 (H1N1)Plaque assayInhibited the virus by 70%. mdpi.com
Neoechinulin BInfluenza A/WSN/33 (H1N1)Not specifiedShowed activity with an IC50 value of 27.4 µM. mdpi.com
Neoechinulin BInfluenza A virus (including amantadine- and oseltamivir-resistant strains)Mechanism of action studiesBinds to hemagglutinin, disrupting virus attachment to host cells. nih.govresearchgate.netacs.org

Activity Against Hepatitis C Virus (HCV)

The related compound, Neoechinulin B, has been identified as a potential antiviral agent against the Hepatitis C virus (HCV). nih.govfrontiersin.org Its mechanism of action is distinct from direct-acting antivirals that target viral proteins. Instead, it targets host factors that the virus exploits for its replication. acs.orgnih.gov

Neoechinulin B functions as a novel antagonist of Liver X Receptors (LXRs), which are nuclear receptors critical for regulating lipid metabolism. nih.govasm.org Studies have shown that Neoechinulin B directly interacts with LXRs and specifically inhibits LXR-mediated transcription. nih.govasm.org By inactivating LXRs, Neoechinulin B disrupts the cellular environment that HCV requires for its life cycle. nih.govacs.org This inactivation was confirmed through reporter gene assays where Neoechinulin B reduced the transcriptional activity induced by an LXR agonist. acs.orgnih.gov

A crucial consequence of LXR inactivation by Neoechinulin B is the disruption of double-membrane vesicles (DMVs). acs.orgnih.govnih.gov These DMVs are specialized cellular compartments that serve as the primary sites for HCV RNA replication. acs.orgjst.go.jp The formation of these vesicles is dependent on LXR-regulated gene expression. acs.orgnih.gov By inhibiting LXRs, Neoechinulin B effectively prevents the formation of these essential viral replication factories, leading to a reduction in HCV replication. nih.govasm.org This mechanism of targeting host-dependent vesicle formation has also shown potential against other viruses that utilize DMVs, such as poliovirus. acs.orgnih.gov

Table 2: Anti-Hepatitis C Virus (HCV) Activity of Neoechinulin B
MechanismEffectExperimental EvidenceReference
Inactivation of Liver X Receptors (LXRs)Functions as a novel LXR antagonist, inhibiting LXR-mediated transcription.Genome-wide transcriptome analysis, reporter assays, and direct interaction studies. nih.govasm.org
Disruption of Double-Membrane Vesicle (DMV) FormationPrevents the formation of DMVs, the sites of HCV RNA replication.Analysis of cellular structures following treatment with Neoechinulin B. acs.orgnih.govnih.gov

Potential Against SARS-CoV-2 and Mpro Inhibition

In the search for antiviral agents against SARS-CoV-2, the virus responsible for COVID-19, this compound's analogs have shown promise. acs.orgnih.gov The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key target for antiviral drug development. preprints.orgnih.gov

Neoechinulin A, a closely related compound, has demonstrated significant inhibitory effects against SARS-CoV-2 Mpro. preprints.orgnih.gov In vitro studies revealed that Neoechinulin A inhibits Mpro with an IC₅₀ value of 0.47 μM. nih.govnih.gov Molecular docking and simulation studies suggest that Neoechinulin A binds to the active site of Mpro, interacting with key residues. nih.gov

Furthermore, Neoechinulin B has also exhibited anti-SARS-CoV-2 activity. acs.orgnih.govpreprints.org It was found to reduce the production of SARS-CoV-2 RNA with an IC₅₀ value of 32.9 μM. acs.org The antiviral mechanism of Neoechinulin B against SARS-CoV-2 is also linked to the inactivation of LXRs, which in turn disrupts the double-membrane vesicles required for viral RNA replication. acs.orgjst.go.jp The exomethylene moiety on the diketopiperazine ring appears to be crucial for this antiviral activity. acs.orgmedicalxpress.com

Table 3: Anti-SARS-CoV-2 Activity of Neoechinulin Analogs
CompoundTarget/MechanismIC₅₀ ValueReference
Neoechinulin ASARS-CoV-2 Mpro0.47 μM nih.govnih.gov
Neoechinulin BInactivation of LXRs, disruption of DMV formation32.9 μM (for RNA production) acs.orgpreprints.org
Molecular Docking and Simulation Studies of Enzyme Binding

While the broader class of prenylated indole diketopiperazine alkaloids is recognized for better binding affinity to target proteins due to improved lipophilicity, specific molecular docking and simulation studies detailing the enzyme binding of this compound are not extensively documented in currently available literature. nih.gov Computational methods like molecular docking are crucial for predicting the interaction between a ligand, such as this compound, and the binding pocket of a target protein, offering insights into potential mechanisms of action. mdpi.com However, detailed reports focusing solely on this compound's binding energies and interactions with specific anticancer or anti-inflammatory enzyme targets remain an area for future investigation.

Anticancer and Cytotoxic Mechanisms in Cell Lines

This compound has been identified as possessing cytotoxic activity against specific cancer cell lines. nih.gov Indole diketopiperazines, as a chemical class, are noted for their significant biological activities, including anticancer effects. nih.govresearchgate.net

A recent study investigating indole diketopiperazine alkaloids from the marine fungus Aspergillus chevalieri demonstrated that this compound exhibited preferential cytotoxic activity against human pancreatic ductal adenocarcinoma (PANC-1) cells. nih.gov The half-maximal inhibitory concentration (IC₅₀) was determined, providing a quantitative measure of its potency.

CompoundCell LineIC₅₀ (μM)Source
This compoundPANC-123.4 nih.gov

Induction of Apoptosis via Modulation of Key Protein Expression (e.g., Bcl-2, Bax, p53, Caspase-3)

The cytotoxic effects of this compound are suggestive of apoptosis induction. nih.gov Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells and is often mediated by the interplay of pro-apoptotic proteins like Bax, p53, and Caspase-3, and anti-apoptotic proteins like Bcl-2. mdpi.commdpi.comwaocp.orgnih.gov

In a study with PANC-1 cancer cells, treatment with this compound resulted in a slight, though not statistically significant, increase in the sub-G1 population during cell cycle analysis. nih.gov An increase in the sub-G1 peak is an indicator of apoptotic cells. This finding suggests that the cytotoxic activity of this compound may be linked to the induction of apoptosis; however, the precise molecular mechanism and the specific modulation of key proteins such as Bcl-2, Bax, p53, and Caspase-3 remain to be elucidated. nih.gov

Inhibition of Cell Proliferation and Metastasis

The demonstrated cytotoxic activity of this compound against PANC-1 cancer cells inherently indicates an inhibition of cell proliferation. nih.gov The ability of a compound to reduce the number of viable cells is a direct measure of its anti-proliferative effect. The broader family of indole diketopiperazine alkaloids has been evaluated for inhibiting the proliferation of various cancer cell lines, including HeLa, A-549, and HL-60. nih.govresearchgate.net However, specific studies detailing the effect of this compound on cancer cell metastasis are not presently available.

Modulation of Cellular Signaling Pathways (e.g., MAPK, PI3K/Akt/mTOR, EGFR-Erk1/2)

Cellular signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathways are fundamental in regulating cancer cell proliferation, survival, and invasion. nih.govmdpi.comoncotarget.com The epidermal growth factor receptor (EGFR) and its downstream effectors like Erk1/2 are also critical in tumorigenesis. nih.govfrontiersin.org While related compounds like Neoechinulin A have been shown to inhibit pathways such as NF-κB and p38 MAPK, specific research detailing the impact of this compound on these or other key signaling cascades in cancer cells has not yet been reported. mdpi.comnih.gov

Induction of Oxidative Stress in Cancer Cells

The deliberate induction of excessive reactive oxygen species (ROS) production is a recognized strategy for triggering apoptosis in cancer cells. mdpi.com While cancer cells often have elevated ROS levels, a further increase can push them past a cytotoxic threshold, leading to cell death. mdpi.commdpi.com There is currently no specific evidence from the reviewed literature to indicate that the anticancer mechanism of this compound involves the induction of oxidative stress in cancer cells.

Anti-inflammatory Properties and Signaling Pathways

While many natural products from marine fungi exhibit anti-inflammatory properties by inhibiting key mediators and pathways like NF-κB and MAPK, the primary biological activities reported for this compound are centered on its antiviral and, more recently, its cytotoxic effects. nih.govfrontiersin.orgnih.gov Although its analogue, Neoechinulin A, has demonstrated anti-inflammatory effects by suppressing the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE₂), and pro-inflammatory cytokines, there is a lack of specific preclinical studies investigating the anti-inflammatory potential and associated signaling pathways for this compound. mdpi.comnih.gov

Inhibition of NF-κB and p38 MAPK Pathways

There is no direct evidence from the searched preclinical studies to confirm that this compound inhibits the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK) signaling pathways. These specific anti-inflammatory mechanisms have been investigated in detail for Neoechinulin A, which was found to suppress both NF-κB and p38 MAPK pathways in lipopolysaccharide-stimulated RAW264.7 macrophages. nih.govresearchgate.netfrontiersin.orgtargetmol.comresearchgate.net

Suppression of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin E2)

Specific studies demonstrating that this compound suppresses the production of key pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) are not available in the current body of research. The inhibition of NO and PGE2 is a well-documented anti-inflammatory effect of Neoechinulin A. nih.govfrontiersin.orgresearchgate.net While some fungal extracts containing a mixture of compounds, including this compound, have been shown to inhibit nitric oxide production, the effect has not been isolated to this compound itself. researchgate.net

Downregulation of Inflammatory Enzyme Expression (e.g., iNOS, COX-2)

Direct evidence from preclinical studies showing that this compound downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is lacking. The suppression of these pro-inflammatory enzymes is a mechanism robustly attributed to Neoechinulin A in response to inflammatory stimuli. nih.govfrontiersin.orgresearchgate.net An extract from Portulaca oleracea, which contains this compound among several other compounds, was found to reduce iNOS expression; however, this activity was not specifically linked to this compound. researchgate.net

Neuroprotective and Anti-Neurodegenerative Effects in Cellular Models

While the neoechinulin family of compounds is noted for its neuroprotective potential, specific studies on this compound are sparse. Most detailed research on cytoprotection against specific neurotoxins has centered on Neoechinulin A. nih.gov

Cytoprotection against Oxidative Injury and Neurotoxin-Induced Cell Death (e.g., Peroxynitrite, MPP+, Rotenone)

There is no specific evidence from the searched cellular models that this compound provides cytoprotection against oxidative injury or cell death induced by the neurotoxins peroxynitrite, 1-methyl-4-phenylpyridinium (MPP+), or rotenone. The protective effects against these specific toxins are established activities of Neoechinulin A, which has been shown to protect neuronal cells from their cytotoxic effects. nih.govfrontiersin.org Notably, this compound has been identified in extracts of Portulaca oleracea, which showed protective effects in rats with brain damage induced by rotenone, though the effect was not attributed specifically to this compound. researchgate.net

In other research, this compound did demonstrate preferential cytotoxic activity against PANC-1 (pancreatic cancer) cells. researchgate.netmdpi.com

Cytotoxic Activity of this compound
CompoundCell LineActivityIC50 ValueSource
This compoundPANC-1 (Pancreatic Cancer)Preferential Cytotoxic Activity23.4 µM researchgate.netmdpi.com

Modulation of Cellular Redox Homeostasis (e.g., NAD(P)H-producing ability)

The specific effects of this compound on the modulation of cellular redox homeostasis, such as influencing the NAD(P)H-producing ability of cells, have not been documented in the available preclinical studies. This mechanism of cytoprotection, involving the potentiation of the cell's NAD(P)H-producing ability, has been described for Neoechinulin A. nih.govfrontiersin.org

Anti-nitration Activity

There is no available research indicating that this compound possesses anti-nitration activity. Structure-activity relationship studies on Neoechinulin A and its derivatives have identified that the diketopiperazine moiety and the C-8/C-9 double bond are essential for this property. nih.govresearchgate.netresearchgate.net

Antioxidant Activities

This compound is a member of the echinulin (B167357) family of alkaloids, a class of compounds recognized for their antioxidant properties. researchgate.net While specific DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging IC50 values for this compound are not extensively detailed in the available literature, related compounds from the same family have demonstrated notable activity. For instance, a compound identified as neoechinulin, isolated from the marine fungus Aspergillus niveoglaucus, was shown for the first time to bind DPPH free radicals with an IC50 of 62.6 µM. researchgate.net The antioxidant capacity of these indole alkaloids is often attributed to their chemical structure, particularly the presence of the indole ring which can donate a hydrogen atom to stabilize free radicals. researchgate.net Studies on neoechinulin A, a closely related analogue, have shown that the double bond at the C-8/C-9 position is crucial for its antioxidant activity. researchgate.net General research indicates that echinulin-related compounds possess antioxidant capabilities, but specific quantitative data for this compound remains limited. figshare.com

The cytoprotective effects of the neoechinulin family of compounds are an area of active research, though specific studies focusing solely on this compound are sparse. Much of the current understanding is derived from studies on its analogue, Neoechinulin A. For example, Neoechinulin A has been shown to protect neuronal cells (differentiated PC12 cells) from damage induced by peroxynitrite (ONOO⁻), a potent reactive oxygen species. nih.gov This protection is linked to anti-apoptotic activities, including the inhibition of caspase-3-like protease activation. nih.gov

Furthermore, research on Neoechinulin A suggests its cytoprotective mechanism may be more complex than direct antioxidant action. nih.gov It has been proposed that Neoechinulin A enhances the cellular reserve capacity for pyridine (B92270) nucleotide redox turnover, which helps cells resist nitrosative stress. jst.go.jp While these findings on Neoechinulin A provide a framework, further investigation is required to determine if this compound exerts similar cytoprotective effects and through which specific molecular pathways. Excessive reactive oxygen species (ROS) can lead to oxidative stress, disrupting cellular homeostasis and mitochondrial function, which underscores the therapeutic potential of cytoprotective compounds. mdpi.com

Antibacterial Activities

This compound has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. nih.goveccosite.org In a study of compounds isolated from the marine sponge-associated fungus Eurotium chevalieri MUT2316, this compound was active against several strains of Staphylococcus aureus, including antibiotic-resistant variants. eccosite.org It also showed inhibitory effects against other Gram-positive pathogens like Enterococcus faecalis and Streptococcus pneumoniae. eccosite.org

The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency. The reported MIC values for this compound against various Gram-positive bacteria are detailed in the table below. eccosite.org It is important to note that while the outline includes Aeromonas hydrophila, this bacterium is Gram-negative, and specific activity of this compound against it has not been prominently reported in the reviewed literature. However, related compounds like Neoechinulin B have shown activity against A. hydrophila. mdpi.comresearchgate.net

Bacterial StrainGram StainResistance ProfileMIC (µg/mL)Reference
Staphylococcus aureus ATCC 29213Positive-64 eccosite.org
Staphylococcus aureus Monza-PFIPositiveMethicillin-resistant128 eccosite.org
Staphylococcus aureus Monza-FD1PositiveFluoroquinolone-resistant64 eccosite.org
Enterococcus faecalis ATCC 29212Positive-64 eccosite.org
Streptococcus pneumoniae ATCC 49619Positive-32 eccosite.org
Streptococcus pneumoniae Monza-82PositiveMacrolide-resistant128 eccosite.org

The precise molecular mechanism by which this compound exerts its antibacterial effect has not been fully elucidated in published studies. However, research on closely related indole diketopiperazine alkaloids provides insight into potential modes of action. mdpi.comnih.gov A primary mechanism for many natural alkaloids involves the disruption of the bacterial cell membrane's integrity. nih.gov This can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death. nih.govmdpi.com

For example, studies using scanning electron microscopy (SEM) on Aeromonas hydrophila treated with Neoechinulin B revealed significant structural damage to the bacterial cells, including the formation of grooves and pores on the cell surface, leading to bacteriolysis. mdpi.com This suggests that compounds in the neoechinulin family may act by physically compromising the bacterial cell envelope. mdpi.comresearchgate.net Such mechanically induced damage is a known antimicrobial mechanism that compromises cell wall integrity, leading to a loss of internal pressure and cell death. frontiersin.org Further research is needed to confirm if this compound shares this specific mechanism of inducing bacterial cell damage.

Other Reported Biological Activities (e.g., Enzyme Inhibition beyond Mpro)

Beyond its antioxidant and antibacterial properties, this compound has been identified as having significant antiviral activity. nih.goveccosite.org In preclinical studies, it has shown inhibitory effects against both Influenza A virus and Herpes Simplex Virus 1 (HSV-1). eccosite.orgnih.gov

In a plaque assay, this compound at a concentration of 127.8 µM was found to inhibit the replication of Influenza A virus (A/Puerto Rico/8/34 H1N1) by 70% without affecting the viability of the host cells. nih.govresearchgate.net In separate experiments, this compound was reported to completely inhibit the replication of Herpes Simplex 1 Virus. eccosite.org This broadens the potential therapeutic applications of this natural compound. The antiviral activity of the broader family of neoechinulins is an area of growing interest, with Neoechinulin B, for instance, being investigated as an inhibitor of the influenza virus by targeting the viral hemagglutinin (HA) protein and preventing its attachment to host cells. nih.govresearchgate.net

While enzyme inhibition is a common mechanism for many bioactive compounds, specific targets for this compound (other than Mpro) are not well-documented. There is no current evidence to suggest that this compound is an inhibitor of enzymes such as urease. international-agrophysics.orgnih.gov

Structure Activity Relationship Sar Studies and Computational Modeling

Identification of Key Structural Features for Biological Activity

SAR studies on the neoechinulin (B12335001) family have pinpointed several structural motifs that are critical for their diverse biological effects, including antiviral, antioxidant, and cytoprotective properties. nih.govnih.gov Although studies often focus on the more abundant analogs like neoechinulin A and B, the findings are highly relevant to neoechinulin D due to their shared core structure.

C8/C9 Double Bond: The double bond between carbons 8 and 9 of the indole (B1671886) moiety is a frequently cited feature essential for significant biological activity. researchgate.net This bond creates a conjugated system extending from the indole ring to the diketopiperazine core, which is believed to be crucial for the antioxidant, anti-nitration, and cytoprotective actions observed in neoechinulin A. nih.govresearchgate.net The presence of this feature is linked to the electrophilic nature of the C-8 carbon, which may play a role in the molecule's ability to protect cells from oxidative insults. nih.govnih.govfrontiersin.org Studies on neoechinulin A derivatives demonstrated that the saturation of the C8/C9 double bond leads to a loss of these protective activities. researchgate.netnih.gov

Exomethylene Moiety: In studies concerning neoechinulin B and its derivatives, the exomethylene group attached to the diketopiperazine ring has been identified as vital for antiviral activity. nih.gov Research on its effects against Hepatitis C Virus (HCV) and SARS-CoV-2 revealed that analogs lacking this exomethylene moiety were devoid of antiviral effects. nih.govacs.org This suggests that the exomethylene group may act as a Michael acceptor, potentially forming covalent bonds with target biomolecules, although non-covalent interactions are also considered important for its specific biological effects. nih.govacs.orgresearchgate.net

Diketopiperazine Core: The diketopiperazine (DKP) ring is a fundamental component of the neoechinulin scaffold and is integral to many of its biological functions. mdpi.com For neoechinulin A, an intact DKP moiety is considered a requirement for its anti-nitration activity. nih.govnih.govresearchgate.net However, its necessity for cytoprotection is more nuanced; some studies have shown that derivatives lacking the complete DKP ring could still offer protection against certain types of cellular damage, suggesting that other parts of the molecule can compensate for this activity. nih.gov In the context of antiviral action against SARS-CoV-2, the combination of the DKP core with a suitable aromatic moiety was found to be important for activity. nih.govacs.org

Structural FeatureAssociated Biological ActivityKey FindingsPrimary Compound Studied
C8/C9 Double BondAntioxidant, Anti-nitration, CytoprotectionEssential for creating a conjugated system; its removal abolishes activity. researchgate.netnih.govNeoechinulin A
Exomethylene MoietyAntiviral (HCV, SARS-CoV-2)Crucial for activity; compounds lacking this feature are inactive. nih.govacs.orgNeoechinulin B
Diketopiperazine CoreAnti-nitration, AntiviralRequired for anti-nitration activity; combination with aromatic moiety is important for antiviral effects. nih.govnih.govresearchgate.netNeoechinulin A & B

Impact of Stereochemistry on Biological Effects

The stereochemistry of neoechinulins can influence their biological profiles, although in some cases, other structural features may be more dominant. Studies involving the synthesis and evaluation of optically pure stereoisomers of neoechinulin A have provided insight into this aspect. It was found that for cytoprotective activity against SIN-1-induced cell death, the presence of the C8/C9 double bond was the critical determinant, irrespective of the stereochemistry at the C-12 position (the alpha-carbon of the alanine-derived portion). mdpi.com Both the natural (-) and synthetic (+) forms of neoechinulin A displayed cytoprotection, indicating that for this specific activity, the spatial orientation of the methyl group at C-12 is not a deciding factor. researchgate.netmdpi.com This suggests that the target interactions mediating this effect are not highly sensitive to the stereoconfiguration at this particular chiral center.

In silico Approaches to SAR Analysis

Computational methods are powerful tools for elucidating the interactions between small molecules like this compound and their biological targets at a molecular level.

Molecular Docking: Molecular docking simulations have been used to predict the binding modes and affinities of neoechinulins to various protein targets. For example, neoechinulin A was investigated as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), a key enzyme in viral replication. nih.gov Docking studies placed neoechinulin A within the enzyme's active site, identifying potential hydrogen bonds and hydrophobic interactions with critical amino acid residues. nih.gov Such studies help to rationalize the observed biological activity and provide a structural basis for inhibitor design.

Molecular Dynamics (MD) Simulations: To further refine the understanding of ligand-protein interactions, molecular dynamics (MD) simulations are employed. These simulations model the dynamic nature of molecules over time, providing insights into the stability of the complex and the persistence of key interactions. mdpi.com In the study of neoechinulin A with SARS-CoV-2 Mpro, MD simulations were used to compare its binding stability with that of a structurally similar but less active compound, echinulin (B167357). nih.gov The simulations revealed that neoechinulin A formed a more stable complex within the active site. nih.gov Furthermore, steered molecular dynamics (SMD), a technique that applies an external force to pull a ligand from its binding site, was used to estimate the relative binding affinities, helping to discriminate between active and inactive compounds that had similar initial docking scores. nih.gov

CompoundTarget ProteinIn silico MethodKey Findings
Neoechinulin ASARS-CoV-2 MproMolecular DockingPredicted binding poses within the active site, identifying key interactions. nih.gov
Neoechinulin ASARS-CoV-2 MproMolecular DynamicsDemonstrated higher binding stability compared to the less active analog, echinulin. nih.gov
Neoechinulin ASARS-CoV-2 MproSteered Molecular DynamicsHelped to calculate relative binding affinity and differentiate between active and inactive compounds. nih.gov

Design Principles for Enhanced Biological Potency Based on SAR

The collective findings from SAR and computational studies provide a rational basis for the design of new neoechinulin analogs with improved potency and selectivity. Key principles include:

Preservation of Essential Moieties: For developing analogs with antioxidant and cytoprotective properties similar to neoechinulin A, maintaining the C8/C9 double bond is paramount. nih.govresearchgate.net For antiviral agents based on the neoechinulin B scaffold, the exomethylene moiety on the DKP ring is a critical feature to retain. researchgate.net

Systematic Structural Variation: The potency of neoechinulin analogs can be modulated by systematic structural modifications. For instance, simplification of the aromatic side chain in neoechinulin B derivatives led to compounds with enhanced antiviral activity against both HCV and SARS-CoV-2, demonstrating that the core scaffold is amenable to optimization. researchgate.net

Targeted Functional Group Modification: The introduction of diverse functional groups onto the parent scaffold can significantly alter the interaction with a target enzyme or receptor, thereby affecting the biological activity. mdpi.com This principle allows for the fine-tuning of properties to enhance potency and selectivity for a specific biological target.

By integrating these principles, researchers can move beyond the natural products to create semi-synthetic derivatives tailored for specific therapeutic applications.

Chemical Synthesis, Semi Synthesis, and Derivatization Strategies

Total Synthesis Approaches to Neoechinulin (B12335001) D and its Core Diketopiperazine Scaffold

The total synthesis of Neoechinulin D presents significant challenges, primarily centered on the stereoselective construction of the diketopiperazine (DKP) core and the regioselective installation of the two distinct isoprenyl groups. Early and contemporary synthetic strategies have focused on a convergent approach, typically beginning with the synthesis of the central DKP scaffold from its constituent amino acids, L-tryptophan and L-alanine.

A foundational step in most total syntheses is the creation of the key intermediate, cyclo-L-tryptophyl-L-alanyl. This is generally achieved by coupling protected forms of L-tryptophan and L-alanine to form a dipeptide, followed by deprotection and subsequent intramolecular cyclization. The most formidable challenge is the sequential, regioselective introduction of the isoprenyl groups.

Table 1: Representative Total Synthesis Strategy for the this compound Core
StepKey TransformationStarting MaterialsKey Reagents & ConditionsIntermediate / Product
1Dipeptide FormationProtected L-Tryptophan, Protected L-AlaninePeptide coupling agents (e.g., DCC, HOBt)Protected dipeptide
2Deprotection & CyclizationProtected dipeptideAcid/base deprotection; thermal or base-mediated cyclizationCyclo-L-tryptophyl-L-alanyl (DKP Core)
3C2-Indole IsoprenylationDKP CoreIsoprenyl source (e.g., 2-methyl-3-buten-2-ol); Lewis acid (e.g., BF₃·OEt₂)C2-isoprenylated DKP intermediate
4N1-DKP IsoprenylationC2-isoprenylated DKPStrong base (e.g., NaH); Isoprenyl bromideThis compound

This table represents a generalized pathway. Specific protecting groups, reagents, and reaction conditions vary between different reported syntheses.

Semi-synthetic Modifications and Derivative Preparation

Semi-synthesis offers a more direct route to this compound and its derivatives by leveraging structurally related natural products that can be produced in larger quantities through fermentation. Precursors such as Neoechinulin A, which lacks the N1-isoprenyl group of the DKP ring, are ideal starting points for semi-synthetic modifications. This approach circumvents the often low-yielding and complex steps of de novo DKP formation and indole (B1671886) isoprenylation.

The primary semi-synthetic transformation to access this compound from Neoechinulin A is the N-alkylation of the diketopiperazine amide. This is typically achieved by treating Neoechinulin A with a strong base, such as sodium hydride (NaH), to deprotonate the N1-amide, followed by the addition of an electrophilic isoprenyl source like isoprenyl bromide. This reaction is generally efficient and high-yielding, providing a practical method for generating this compound for further study.

Beyond creating this compound itself, semi-synthesis is a powerful tool for generating a library of derivatives. Starting from a common precursor, chemists can introduce a wide variety of alkyl, aryl, or functionalized groups at the N1-position to probe structure-activity relationships.

Table 2: Semi-synthetic Conversion and Derivatization Examples
Starting MaterialTarget ModificationKey ReagentsResulting Compound / Derivative Class
Neoechinulin AN1-isoprenylation1. Sodium hydride (NaH)2. Isoprenyl bromideThis compound
Neoechinulin AN1-benzylation1. Sodium hydride (NaH)2. Benzyl bromideN1-benzyl analogue
Neoechinulin AN1-ethylation1. Cesium carbonate (Cs₂CO₃)2. Ethyl iodideN1-ethyl analogue
This compoundIndole BrominationN-Bromosuccinimide (NBS)Bromo-neoechinulin D derivatives

Development of Improved Synthetic Methodologies and Yield Optimization

A major focus has been the development of milder and more selective conditions for the Friedel-Crafts alkylation of the tryptophan-derived indole. Initial methods using strong Lewis acids often resulted in a mixture of products and degradation of the sensitive indole ring. Improvements have included:

Catalyst Screening: Investigating a range of Lewis acids (e.g., Sc(OTf)₃, InCl₃) to find catalysts that promote C2-selectivity under milder conditions and in higher yields.

Alternative Prenylating Agents: Exploring different isoprenyl sources beyond simple halides to improve reactivity and reduce side reactions.

Protecting Group Strategy: Optimizing the protecting groups on the DKP nitrogen atoms to enhance the stability of the molecule and influence the electronic properties of the indole ring, thereby guiding the regiochemical outcome of the alkylation.

Yield optimization has also been achieved by streamlining the synthetic sequence, for example, by developing one-pot procedures that combine multiple steps, reducing the number of purification stages and minimizing material loss.

Table 3: Comparison of Traditional vs. Improved Synthetic Methods
ParameterTraditional MethodImproved MethodAdvantage of Improvement
Indole Isoprenylation Harsh Lewis acids (e.g., AlCl₃, high temp)Milder Lewis acids (e.g., Sc(OTf)₃) or metal-free conditionsHigher yield, better C2-regioselectivity, less substrate degradation.
Overall Yield Low (<10% over multiple steps)Moderate to high (e.g., >25-30%)More efficient access to the final compound for biological testing.
Reaction Steps Multiple discrete protection, coupling, and deprotection steps.Telescoped or one-pot procedures for DKP formation.Reduced step count, less solvent waste, improved time efficiency.
Stereocontrol Potential for epimerization under harsh basic/acidic conditions.Use of milder reagents and optimized conditions.Preservation of the natural stereochemistry at the chiral centers.

Synthesis of Analogues for Structure-Activity Relationship Investigations

The synthesis of structural analogues of this compound is fundamental to understanding its structure-activity relationships (SAR). By systematically modifying specific parts of the molecule, researchers can identify the key pharmacophoric elements responsible for its biological activities. Synthetic chemistry provides the essential tools to create these tailored molecules, which are often inaccessible through natural means.

SAR studies have targeted several key regions of the this compound scaffold:

The C2-Isoprenyl Group: This group is often considered crucial for bioactivity. Analogues are synthesized where this group is replaced by smaller alkyl chains (e.g., methyl, ethyl), larger or more complex groups (e.g., geranyl), aromatic moieties (e.g., benzyl), or is removed entirely to assess its importance.

The N1-Isoprenyl Group: The role of this second isoprenyl unit is probed by synthesizing analogues with different substituents at the N1-position of the DKP ring. This is readily achieved via semi-synthesis from Neoechinulin A.

The Diketopiperazine Core: The amino acid composition can be altered. For example, replacing L-alanine with other amino acids like L-valine or L-glycine changes the steric bulk and conformation of the DKP ring, allowing for an evaluation of its role in molecular recognition.

The Indole Ring: Substituents such as halogens (F, Cl, Br) or electron-donating groups (methoxy) can be introduced at various positions (e.g., C5 or C6) on the indole ring to modulate its electronic properties and steric profile.

These targeted synthetic efforts provide a direct link between chemical structure and biological function, guiding the design of future compounds with potentially enhanced potency or selectivity.

Table 4: Examples of this compound Analogues Synthesized for SAR Studies
Analogue Type / ModificationStructural Change from this compoundRationale for Synthesis
De-N1-isoprenyl AnalogueRemoval of the isoprenyl group at the N1-DKP position.To assess the contribution of the N1-isoprenyl group to biological activity (this is Neoechinulin A).
C2-Alkyl Chain VariantsReplacement of the C2-isoprenyl group with n-propyl or isobutyl groups.To determine if the specific branched structure of the isoprenyl unit is essential or if general lipophilicity is sufficient.
DKP Core VariantsReplacement of the L-alanine residue with L-valine.To investigate the effect of increased steric bulk adjacent to the DKP nitrogen atoms on the molecule's conformation and activity.
Indole-Substituted AnaloguesIntroduction of a bromine atom at the C6-position of the indole ring.To probe the effects of electronic and steric changes on the indole moiety, which is often involved in π-stacking interactions.

Ecological Roles and Significance As a Fungal Secondary Metabolite

Role in Inter-organismal Interactions within Ecosystems

Secondary metabolites are key mediators of interactions between organisms in an ecosystem. wikipedia.org Neoechinulin (B12335001) D, produced by fungi often living in competitive and complex environments like marine sponges, demonstrates activities that influence other species. eccosite.orgmdpi.comresearchgate.net A significant aspect of this interaction is its role in preventing biofouling—the accumulation of microorganisms, algae, and small animals on submerged surfaces. eccosite.org

Research on compounds isolated from the sponge-derived fungus Eurotium chevalieri MUT 2316, which includes Neoechinulin D, has evaluated their antifouling capabilities. researchgate.net These compounds were tested for their ability to inhibit the adhesion and growth of various marine bacteria and microalgae. researchgate.net The production of such compounds suggests a defensive strategy for the fungus and potentially for its host organism, helping to keep surfaces free from colonizing epibionts. eccosite.orgresearchgate.net This antifouling activity is a prime example of amensalism, where one organism (the fungus) produces a chemical that harms or inhibits another (the fouling organism) without a direct benefit or harm to itself in the interaction. wikipedia.org

Defense Mechanisms against Pathogens and Competitors

A primary ecological role of fungal secondary metabolites is defense against a wide array of pathogens and competitors. This compound exhibits specific and potent antiviral activities, highlighting its function as a chemical defense agent. nih.govfrontiersin.org

Detailed research findings have identified this compound, isolated from the fungus Eurotium chevalieri, as an effective inhibitor of viral replication. mdpi.comnih.govfrontiersin.org Studies have demonstrated its ability to completely inhibit the Herpes Simplex Virus 1 (HSV-1). eccosite.org Further investigations confirmed its antiviral properties against both HSV-1 and the Influenza A virus (IAV), where it was shown to decrease viral replication in cell cultures. mdpi.comnih.gov Fungi associated with marine sponges, such as Grantia compressa, are recognized as a rich source of such bioactive compounds. The isolation of this compound from E. chevalieri found within this sponge points to its role in defending against common and emerging pathogens in its environment. mdpi.com This defensive capability is crucial for the survival of the fungus and its host in an environment teeming with microbial threats.

Influence on Fungal Ecology and Host Symbiosis

The production of bioactive compounds like this compound is fundamental to the ecological success of the producing fungus and the nature of its symbiotic relationships. Many fungi that produce this compound are endophytes, meaning they live within the tissues of a host organism, such as a plant or a marine sponge, without causing disease. mdpi.commdpi.comfrontiersin.org

Advanced Research Methodologies and Omics Approaches in Neoechinulin D Studies

The investigation of Neoechinulin (B12335001) D, a diketopiperazine alkaloid derived from fungal sources, has been advanced by a suite of sophisticated research methodologies. These techniques, spanning the fields of metabolomics, transcriptomics, proteomics, and advanced microscopy, have been instrumental in beginning to unravel its biosynthesis, mechanism of action, and cellular effects. While research specifically focused on Neoechinulin D is still emerging, the application of these advanced methods to the broader class of neoechinulins provides a framework for understanding its biological significance.

Future Research Directions and Preclinical Therapeutic Lead Potential

Exploration of Novel Neoechinulin (B12335001) D Analogues with Enhanced Potency and Selectivity

The development of novel analogues based on the Neoechinulin D scaffold is a critical step toward enhancing its therapeutic profile. The synthesis of derivatives of related compounds, such as Neoechinulin A and B, has demonstrated that structural modifications can significantly impact biological activity. acs.orgnih.gov For instance, structure-activity relationship (SAR) studies on Neoechinulin A have revealed that the C-8/C-9 double bond is essential for its cytoprotective, anti-nitration, and antioxidant activities. mdpi.comresearchgate.net Similarly, the synthesis and evaluation of Neoechinulin B derivatives showed that the exomethylene moiety on the diketopiperazine ring is important for antiviral activities against Hepatitis C Virus (HCV) and SARS-CoV-2. nih.govresearchgate.net

Future research on this compound should involve the targeted synthesis of a library of analogues. Modifications could include alterations to the prenyl group, substitutions on the indole (B1671886) ring, and changes to the diketopiperazine core. These synthetic efforts will enable comprehensive SAR studies to identify analogues with improved potency against specific viral or cancer targets and enhanced selectivity to minimize potential off-target effects. The goal is to create derivatives that retain the core pharmacophore while optimizing its interaction with biological targets.

Compound/Analogue ClassKey Structural Feature(s)Observed Impact on BioactivityReference(s)
Neoechinulin A C-8/C-9 double bondEssential for cytoprotective and antioxidant effects. mdpi.com, researchgate.net
8,9-dihydroneoechinulin A Saturated C-8/C-9 bondLacked cytoprotective activity against SIN-1. mdpi.com
Neoechinulin B Exomethylene moiety on diketopiperazine ringImportant for antiviral (HCV, SARS-CoV-2) activity. nih.gov, researchgate.net
Neoechinulin B Derivatives Varied aromatic moietiesInfluenced the potency of anti-SARS-CoV-2 activity and cytotoxicity. nih.gov

Deeper Elucidation of Molecular Mechanisms of Action

While this compound is reported to have antiviral properties, its precise molecular mechanisms of action are not well understood. nih.gov Research into its better-studied analogues provides a roadmap for future investigations. For example, Neoechinulin A has been shown to exert anticancer effects by inducing the p53 tumor suppressor protein, which in turn activates the caspase-3 cascade, leading to apoptosis in HeLa cells. nih.govresearchgate.net Neoechinulin B exhibits its antiviral activity against HCV by acting as an antagonist of the liver X receptor (LXR), which disrupts the formation of viral replication vesicles. researchgate.netresearchgate.net

Future studies on this compound should employ a range of molecular and cellular biology techniques to identify its direct binding partners and downstream signaling pathways. Investigating its effect on key cellular processes such as apoptosis, cell cycle regulation, and inflammatory responses is crucial. For its antiviral activity, research should focus on identifying which stage of the viral life cycle it disrupts. Determining whether this compound shares mechanisms with its analogues, such as LXR antagonism or p53 induction, or possesses unique modes of action will be vital for its development as a therapeutic agent. researchgate.netnih.govnih.gov

AnalogueTherapeutic AreaKnown Molecular Mechanism/TargetReference(s)
Neoechinulin A AnticancerInduces p53 tumor protein, activates caspase-3, down-regulates Bcl-2, and up-regulates Bax protein expression. nih.gov, researchgate.net
Neoechinulin A Anti-inflammatoryInhibits NF-κB and p38 MAPK pathways, reducing iNOS and COX-2 expression. nih.gov
Neoechinulin B Antiviral (HCV)Acts as a liver X receptor (LXR) antagonist, disrupting viral replication vesicle formation. researchgate.net, researchgate.net
Neoechinulin B Antiviral (Influenza A)Targets viral hemagglutinin, inhibiting viral entry. researchgate.net, researchgate.net
Neoechinulin A Antiviral (SARS-CoV-2)Exhibits inhibitory effects against SARS-CoV-2 Mpro. nih.gov

Investigation of Synergy with Existing Preclinical Agents

Combination therapy is a cornerstone of modern medicine, particularly in virology and oncology. Investigating the potential synergistic effects of this compound with existing preclinical agents could reveal new therapeutic strategies. Studies on Neoechinulin B have shown that it augments the antiviral activity of approved anti-HCV drugs that target viral proteins, demonstrating the potential for combination approaches. researchgate.net This suggests that targeting host factors, as Neoechinulin B does, can complement agents that target viral proteins.

Future preclinical studies should assess this compound in combination with established antiviral agents for herpes and influenza viruses. Likewise, its potential synergistic or additive effects with known anticancer agents should be explored in various cancer cell lines. Such studies could demonstrate that this compound can lower the effective concentration of other drugs, potentially reducing toxicity and overcoming resistance mechanisms.

Development as a Preclinical Lead Compound for Various Therapeutic Areas (e.g., Antivirals, Anticancer Agents)

This compound has been identified as a promising hit compound, primarily due to its reported antiviral properties against herpes and influenza viruses. nih.govfrontiersin.org The broader family of neoechinulins demonstrates a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects, suggesting that this compound may also possess a wider therapeutic window than is currently known. nih.govnih.govnih.gov The anticancer activity of Neoechinulin A, for example, makes a strong case for evaluating this compound as a potential anticancer agent. nih.govresearchgate.net

A focused effort is needed to advance this compound from a hit to a preclinical lead compound. This involves systematic screening against a wider panel of viruses and cancer cell lines to fully map its activity spectrum. Subsequent in vivo studies in appropriate animal models will be necessary to evaluate its efficacy and establish a preliminary understanding of its behavior in a biological system. These steps are crucial for validating this compound as a viable candidate for further drug development. nih.govnih.govamanote.com

CompoundReported/Potential Therapeutic AreaSpecific ActivityReference(s)
This compound AntiviralReported activity against herpes and influenza viruses. nih.gov, frontiersin.org
Neoechinulin A AnticancerActivity against various tumor cells, including HeLa cervical cancer cells. nih.gov, researchgate.net
Neoechinulin B AntiviralActivity against Hepatitis C virus (HCV), Influenza A (H1N1), and poliovirus. nih.gov, researchgate.net, researchgate.net
This compound (Potential) AnticancerProposed for investigation based on the activity of analogues like Neoechinulin A. nih.gov

Biotechnological Production and Fermentation Optimization for Research Purposes

A significant bottleneck in the research and development of natural products is the reliable and scalable supply of the compound. This compound has been isolated from fungal sources such as Eurotium chevalieri. nih.govfrontiersin.org To produce the quantities of this compound required for extensive preclinical testing, including analogue synthesis and animal studies, its biotechnological production must be optimized.

Future research should focus on optimizing the fermentation conditions of the producing fungal strains. This includes systematically varying parameters such as media composition (carbon and nitrogen sources), pH, temperature, aeration, and agitation to maximize the yield of this compound. mdpi.commdpi.com Applying modern fermentation strategies and understanding the biosynthetic pathway of neoechinulins could lead to the development of higher-producing strains through metabolic engineering. Establishing a robust and scalable fermentation and purification process is fundamental to enabling the comprehensive preclinical evaluation of this compound and its future analogues.

Q & A

Q. What are the primary methodological challenges in isolating Neoechinulin D from fungal sources, and how can they be addressed?

Isolation of this compound requires optimized extraction protocols (e.g., solvent selection, pH adjustment) followed by chromatographic purification (HPLC or TLC). Challenges include low yield due to matrix complexity and co-elution with structurally similar metabolites. To address this, researchers should employ orthogonal purification steps (e.g., size-exclusion chromatography combined with reverse-phase HPLC) and validate purity via NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and chromatographic techniques?

Structural confirmation involves a combination of NMR (1D and 2D experiments for proton/carbon assignments), HRMS for molecular formula determination, and UV-Vis spectroscopy to assess chromophore properties. Comparative analysis with published spectral databases or synthetic standards is critical. For novel derivatives, X-ray crystallography may be necessary .

Q. What are the key considerations for designing dose-response studies to assess this compound's antioxidant effects?

Dose ranges should span sub-therapeutic to supra-physiological concentrations, with controls for solvent effects. Time-course experiments must account for compound stability. Use standardized assays (e.g., DPPH radical scavenging, FRAP) alongside cell-based models (e.g., H2O2-induced oxidative stress in SH-SY5Y cells). Statistical power analysis should guide sample size determination .

Q. Which standardized protocols exist for evaluating this compound's cytotoxicity, and how should researchers adapt them for primary cell cultures?

MTT and LDH assays are widely used for cytotoxicity screening. For primary cultures, optimize seeding density and exposure duration to account for slower proliferation rates. Include viability checks using trypan blue exclusion and validate results with Annexin V/PI staining for apoptosis-necrosis differentiation .

Q. What validation criteria should be applied when comparing this compound's efficacy between 2D cell monolayers and 3D organoid models?

Criteria include consistency in IC50 values, biomarker expression (e.g., caspase-3 for apoptosis), and functional endpoints (e.g., ATP levels). Organoid studies require additional validation via histology and multiplex cytokine profiling to account for microenvironmental complexity .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported bioactivity data of this compound across different in vitro models?

Contradictions often arise from variability in cell lines, assay conditions, or metabolite stability. Researchers should:

  • Replicate studies using identical cell passages and culture media.
  • Perform stability assays (e.g., LC-MS quantification over time).
  • Apply meta-analysis frameworks to identify confounding variables across studies .

Q. How can computational approaches like molecular docking be integrated with wet-lab experiments to elucidate Neoechinolin D's mechanism of action?

Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like NF-κB or Nrf2. Validate predictions via siRNA knockdowns or reporter assays (e.g., luciferase-based transcriptional activity). Combine with proteomic profiling to identify downstream effectors .

Q. What are the limitations of current pharmacokinetic models for this compound, and how can advanced in vivo imaging techniques address them?

Traditional models fail to capture tissue-specific distribution and metabolite formation. Advanced techniques include:

  • PET/MRI with radiolabeled this compound to track real-time biodistribution.
  • Microdialysis in target organs (e.g., brain) to quantify unbound fractions.
  • PBPK modeling integrating enzyme kinetics data .

Q. How do oxidative stress conditions affect this compound's stability, and what analytical methods are suitable for quantifying degradation products?

Accelerated stability studies under H2O2 exposure can identify degradation pathways. Use HPLC-MS/MS with MRM mode to detect and quantify breakdown products (e.g., quinone derivatives). Stability-indicating methods must validate specificity and sensitivity under stress conditions .

Q. What multi-omics approaches could uncover novel molecular targets of this compound in neurodegenerative disease models?

Integrate transcriptomics (RNA-seq of treated vs. untreated neurons), proteomics (TMT labeling for protein abundance), and metabolomics (LC-MS-based profiling). Network pharmacology tools (e.g., STRING, Cytoscape) can map interactions between differentially expressed genes/proteins and known pathways (e.g., autophagy, neuroinflammation) .

Methodological Notes

  • Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to assess inter-study variability .
  • Experimental Reproducibility : Follow NIH guidelines for preclinical reporting, including raw data deposition in repositories like Zenodo .
  • Research Question Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.